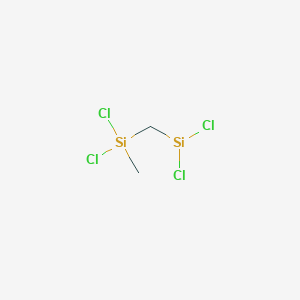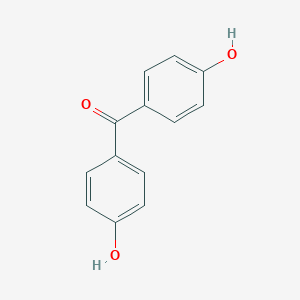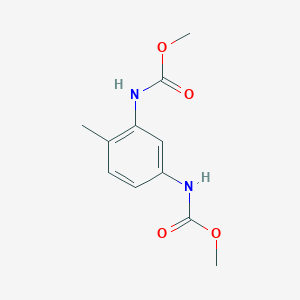
Obtucarbamate A
概要
説明
オプトカルバメートAは、化学式C₁₁H₁₄N₂O₄ 、分子量238.24 g/molの有機化合物です 。 これは、一般的に殺虫剤として使用され、特に米や小麦などの作物の害虫や病気を防除するために使用されます 。 オプトカルバメートAは、優れた殺虫作用と殺菌作用で知られており、さまざまな害虫や病原体の成長を抑制するのに効果的です .
2. 製法
オプトカルバメートAは、通常、基本的な原料を用いた化学反応によって合成されます。 主な合成経路には、カルボン酸とアミン化合物の縮合反応が含まれます 。 このプロセスは一般的に、次の手順を含みます。
縮合反応: カルボン酸はアミン化合物と反応してカルバメート構造を形成します。
オプトカルバメートAの工業生産方法には、同様の反応条件を用いた大規模化学合成が含まれますが、より高い収量と効率のために最適化されています .
科学的研究の応用
Obtucarbamate A has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying carbamate chemistry and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs with similar structures.
Industry: It is used in the agricultural industry as a pesticide to protect crops from pests and diseases.
作用機序
オプトカルバメートAの作用機序には、害虫や病原体における特定の分子標的との相互作用が含まれます。 これは、重要な酵素を阻害し、必須の生物学的プロセスを混乱させ、標的生物の死に至ります 。 関与する正確な分子経路はまだ調査中ですが、昆虫の神経系や病原体の細胞プロセスに影響を与えることが知られています .
準備方法
Obtucarbamate A is typically synthesized through chemical reactions involving basic raw materials. The primary synthetic route involves the condensation reaction between carboxylic acids and amine compounds . The process generally includes the following steps:
Condensation Reaction: Carboxylic acids react with amine compounds to form the carbamate structure.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial production methods for this compound involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and efficiency .
化学反応の分析
オプトカルバメートAは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して、異なる酸化生成物を形成することができます。
還元: 還元反応は、オプトカルバメートAをその還元形に変換することができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応の触媒が含まれます 。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究への応用
オプトカルバメートAは、幅広い科学研究への応用があります。
化学: カルバメート化学と反応機構を研究するためのモデル化合物として使用されます。
生物学: オプトカルバメートAは、殺虫作用や殺菌作用など、その生物活性について研究されています.
医学: 同様の構造を持つ新しい薬物を開発するなど、その潜在的な治療用途を調査する研究が進められています。
類似化合物との比較
オプトカルバメートAは、その特定の化学構造と特性により、他の類似化合物と比較してユニークです。 類似化合物には、次のものがあります。
オプトカルバメートB: 類似の殺虫作用を持つ別のカルバメート誘導体.
ジメチルトルエン-2,4-ジカルバメート: 比較可能な化学反応と応用を持つ関連化合物.
特性
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPWIVIIZHULCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284285 | |
| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6935-99-5 | |
| Record name | 6935-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for Obtucarbamate A?
A1: this compound, a natural compound isolated from Disporum cantoniense, has demonstrated significant antitussive activity. [] Research suggests that it may be as effective as codeine, a commonly used antitussive drug. []
Q2: Where has this compound been discovered in nature?
A2: this compound was initially isolated from the bark of Chamaecyparis obtusa, a conifer tree species. [] It has also been found in Disporum cantoniense, a plant traditionally used in Chinese medicine. [] Furthermore, it has been identified in the South China Sea gorgonian coral Melitodes squamata. []
Q3: Have any derivatives of this compound been synthesized and investigated?
A3: Yes, researchers have synthesized a series of this compound derivatives using microwave-assisted methods. [] These derivatives aimed to explore the structure-activity relationship and potentially enhance the antitussive activity. Preliminary results indicate that derivatives with small steric hindrance unsaturated groups in the ester chains and amino groups exhibit favorable antitussive activity. []
Q4: Has the complete mechanism of action for this compound’s antitussive effect been elucidated?
A4: While research has confirmed the antitussive properties of this compound, [] the exact mechanism of action at the molecular level remains to be fully elucidated. Further investigation is needed to determine its specific interactions with biological targets involved in the cough reflex.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

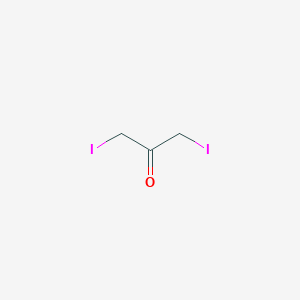

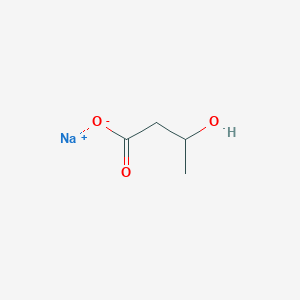
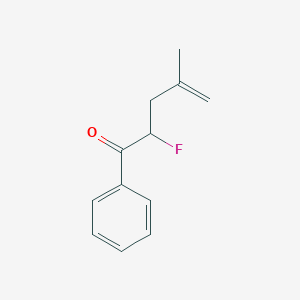
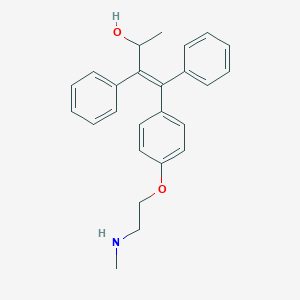
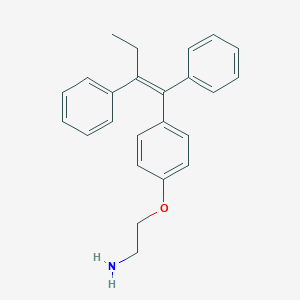
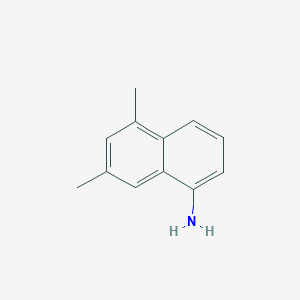
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

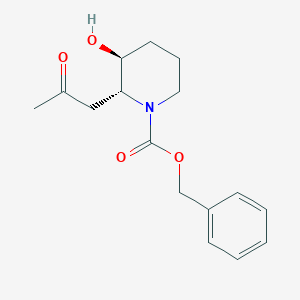
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)
